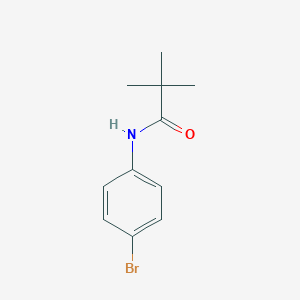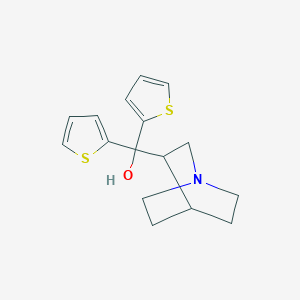
4-(4-甲基苯基)-1,3-噻唑-2-胺
描述
4-(4-Methylphenyl)-1,3-thiazol-2-amine, also known as 4-MTA, is an organic compound belonging to the class of thiazoles. It is a white crystalline solid that is insoluble in water and slightly soluble in organic solvents. 4-MTA has a variety of applications in scientific research, including in the synthesis of other compounds, in the study of biochemical and physiological effects, and in laboratory experiments.
科学研究应用
抗菌活性
- 一项研究探讨了一种相关化合物N-(3-氯-2-甲基苯基)-4-(4-氟苯基)-1,3-噻唑-2-胺对金黄色葡萄球菌和紫色假单胞菌(Uwabagira, Sarojini, & Poojary, 2018)的体外抗菌活性。
抗癌评估
- 合成了一系列噻唑衍生物,包括4-(4-甲基苯基)-1,3-噻唑-2-胺,并对它们在各种人类癌细胞系中的抗癌活性进行了测试。研究表明在所有测试的细胞系中均表现出良好至中等的活性(Yakantham, Sreenivasulu, & Raju, 2019)。
分子和电子结构研究
- 一项研究使用各种分析方法,包括X射线衍射、核磁共振和密度泛函理论计算,调查了一种类似分子5-(4-氨基苯基)-4-(3-甲基-3-苯基环丁基)噻唑-2-胺的分子和电子结构。这项研究为这类化合物的构象灵活性和电子性质提供了见解(Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009)。
缓蚀研究
- 研究了包括4-(4-甲基苯基)-1,3-噻唑-2-胺在内的噻唑衍生物作为铁等金属的缓蚀剂的潜力。使用理论和实验方法评估了它们的有效性,表明可能在工业应用中有潜在应用(Kaya et al., 2016)。
合成和抗微生物活性
- 合成了各种噻唑衍生物,并评估了它们的抗微生物活性。这些化合物,包括类似于4-(4-甲基苯基)-1,3-噻唑-2-胺的化合物,被发现具有显著的抗菌和抗真菌性能,表明在制药应用中具有潜力(Prajapati & Modi, 2011)。
光谱和计算研究
- 合成了氨基噻唑衍生物,并使用光谱方法和计算研究进行了分析,为它们的分子结构和潜在生物活性提供了见解(Adeel et al., 2017)。
安全墨水应用
- 一项研究探讨了一种噻唑衍生物在安全墨水开发中的应用,展示了它在需要荧光和变色特性的应用中的潜力(Lu & Xia, 2016)。
噻唑衍生物的合成
- 合成了噻唑衍生物,如4-(4-甲基苯基)-1,3-噻唑-2-胺,并评估了它们的抗微生物和缓蚀性能,展示了它们在药用和工业领域的多样应用(Nayak & Bhat, 2023)。
属性
IUPAC Name |
4-(4-methylphenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-2-4-8(5-3-7)9-6-13-10(11)12-9/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLHWYFAPHJCJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943328 | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-1,3-thiazol-2-amine | |
CAS RN |
2103-91-5 | |
| Record name | 2103-91-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54436 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Methylphenyl)-1,3-thiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4(p-tolyl)-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


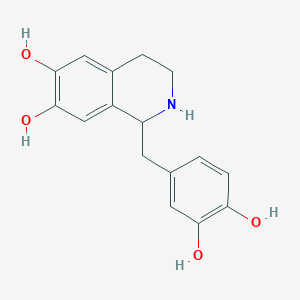



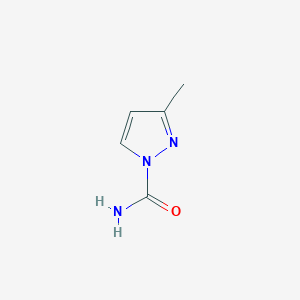
![2-[(2-Isopropylanilino)carbonyl]benzoic acid](/img/structure/B182433.png)
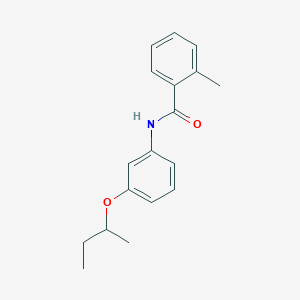


![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
